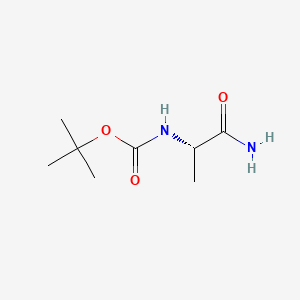

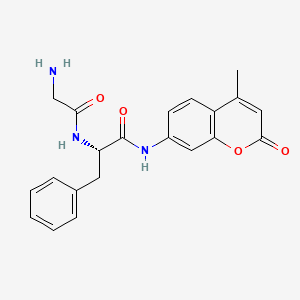

![molecular formula C14H21NO B1336640 [1-(2-Phenylethyl)piperidin-4-yl]methanol CAS No. 67686-02-6](/img/structure/B1336640.png)

[1-(2-Phenylethyl)piperidin-4-yl]methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

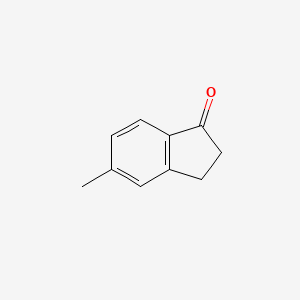

“[1-(2-Phenylethyl)piperidin-4-yl]methanol” is a chemical compound that is structurally related to fentanyl, a potent synthetic opioid . It contains one basic nitrogen atom in the piperidine ring .

Synthesis Analysis

Piperidones, which serve as precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They are used in the synthesis of larger molecules with diverse properties and applications . The synthesis of position isomeric piperidones and their derivatives has been a subject of considerable efforts .Molecular Structure Analysis

The molecular structure of each fentanyl analog, including “[1-(2-Phenylethyl)piperidin-4-yl]methanol”, and the unique arrangement of H-bonds and dispersion interactions significantly change crystal packing . Small changes in molecular structure result in distinct crystal packing and significantly alter THz spectra .Chemical Reactions Analysis

The metabolism of new fentanyl analogs can be anticipated to generally involve reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation and O -methylation . Furthermore, phase II metabolic reactions can be expected comprising glucuronide or sulfate conjugate formation .Scientific Research Applications

- [1-(Toluene-4-Sulfonyl)-Piperidin-4-yl]-Methanol has been synthesized through a condensation process and characterized using X-ray crystallography, revealing a chair conformation for the piperidine ring and a tetrahedral geometry around the S atom. The structure is stabilized by both inter and intramolecular hydrogen bonds (Girish et al., 2008).

- The synthesis and structural analysis of [1-(3,5-Dimethyl-2,3-dihydro-isoxazole-4-sulfonyl)-piperidin-4-yl}-diphenyl-methanol, a compound with a chair conformation for the piperidine ring and distorted tetrahedral geometry around the S atom, were achieved. The structure exhibits hydrogen bonds of types O—H···N and C—H···O (Naveen et al., 2015).

Therapeutic Applications

Antitubercular Activity :

- [4-(aryloxy)phenyl]cyclopropyl methanols, including cyclopropyl-4-[4-(2-piperidin-1-yl-ethoxy)benzyloxy]phenyl}methanol, demonstrated significant antitubercular activity against Mycobacterium tuberculosis and even drug-resistant strains. Notably, it also showed in vivo activity in mice, indicating potential as an antitubercular agent (Bisht et al., 2010).

Chemical Synthesis and Optimization

Practical Synthesis and Modification :

- A practical synthesis method for N-[1-(3-Phenylpropane-1-yl)piperidin-4-yl]-5-thia-1,8b-diazaacenaphthylene-4-carboxamide, an upregulator of the LDL receptor, has been developed. This process involved alkylation and reduction steps to synthesize the primary amine, followed by amidation to obtain the final compound (Ito et al., 2002).

Antiproliferative and Anticancer Applications

Antiproliferative Activity :

- Novel diphenyl(piperidin-4-yl)methanol derivatives were synthesized and tested for antiproliferative activity against various carcinoma cell lines. Compounds with specific substitutions on the aryl ring showed potent antiproliferative activity, indicating potential for cancer therapy (Prasad et al., 2010).

Antileukemic Activity :

- Substituted phenyl {4‐[3‐(piperidin‐4‐yl)propyl]piperidin‐1‐yl} methanone derivatives demonstrated notable antiproliferative activity against human leukemia cells. The presence of specific functional groups significantly influenced their effectiveness, highlighting their potential for leukemia treatment (Vinaya et al., 2011).

Safety And Hazards

properties

IUPAC Name |

[1-(2-phenylethyl)piperidin-4-yl]methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO/c16-12-14-7-10-15(11-8-14)9-6-13-4-2-1-3-5-13/h1-5,14,16H,6-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBSSHKIMVABZLJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CO)CCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20437536 |

Source

|

| Record name | [1-(2-Phenylethyl)piperidin-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20437536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[1-(2-Phenylethyl)piperidin-4-yl]methanol | |

CAS RN |

67686-02-6 |

Source

|

| Record name | 4-Piperidinemethanol, 1-(2-phenylethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67686-02-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1-(2-Phenylethyl)piperidin-4-yl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20437536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

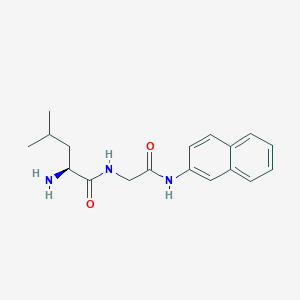

![5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxylic acid](/img/structure/B1336589.png)